molecular formula C24H29N3S+2 B1244019 To-Pro-1(2+)

To-Pro-1(2+)

Cat. No. B1244019
M. Wt: 391.6 g/mol
InChI Key: BCTNMRNAMOIDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

To-Pro-1(2+) is a cationic C1 cyanine dye having benzothiazolium-2-yl and quinolinium-4-yl substituents. It has a role as a fluorochrome. It is a quinolinium ion, a benzothiazolium ion and a cyanine dye.

Scientific Research Applications

1. Proteomics Research

To-Pro-1(2+) is instrumental in the field of proteomics, where it is used to identify and quantify proteins in a cell, tissue, or organism. This is crucial for understanding the structure, function, and control of biological processes and pathways. For instance, proteomics has been applied to the study of neurodegenerative diseases, cancer diagnostics, and cardiovascular health (Aslam et al., 2017), (Lindsey et al., 2015).

2. Cancer Diagnosis and Treatment

In cancer research, To-Pro-1(2+) has been used in developing proteomic patterns for early cancer diagnosis. This application is significant in identifying protein changes between healthy and diseased states, potentially leading to new diagnostic markers and treatments (Diamandis, 2004), (Petricoin & Liotta, 2004).

3. Soil Analysis and Agricultural Research

To-Pro-1(2+) has applications in soil analysis, particularly in precision agriculture. It helps in mapping soil properties like organic carbon, which is essential for optimizing fertilization and seeding strategies (Barbetti, 2021).

4. Mass Spectrometry

In mass spectrometry, To-Pro-1(2+) aids in identifying proteins and their fragments. This is crucial in top-down proteomics and can be applied in studying a range of proteins from various organisms or tissues (Ginter et al., 2004).

5. Education and Learning Models

Although indirectly related, To-Pro-1(2+) may influence educational research where scientific literacy and concept understanding are critical. Its application in various scientific research contexts can be a model for innovative learning strategies (Pantiwati et al., 2022).

properties

Product Name

To-Pro-1(2+)

Molecular Formula

C24H29N3S+2

Molecular Weight

391.6 g/mol

IUPAC Name

trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium

InChI

InChI=1S/C24H29N3S/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21/h5-8,10-14,16,18H,9,15,17H2,1-4H3/q+2

InChI Key

BCTNMRNAMOIDHS-UHFFFAOYSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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